

discovery and history of morpholine-containing phenylboronic acids

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Compound of Interest

Compound Name: 3-(Morpholino)phenylboronic acid

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An In-depth Technical Guide to the Discovery, History, and Application of Morpholine-Containing Phenylboronic Acids

Abstract

The strategic integration of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of morpholine-containing phenylboronic acids, a class of chemical entities that has emerged as a powerful tool in drug discovery and development. By combining the favorable physicochemical and metabolic properties of the morpholine ring with the versatile reactivity and biological potential of the phenylboronic acid group, these compounds serve as invaluable building blocks for synthesizing complex molecules and as pharmacophores in their own right. This document traces the historical evolution of these compounds, details their synthesis, examines their structure-activity relationships, and highlights their application in the development of novel therapeutics.

The Convergence of Two Privileged Scaffolds

The utility of morpholine-containing phenylboronic acids stems from the synergistic combination of two independently valuable chemical moieties. Understanding their individual contributions is key to appreciating their combined power.

The Morpholine Moiety: A Staple in Medicinal Chemistry

Morpholine is a six-membered heterocycle featuring both an amine and an ether functional group.^{[1][2][3]} Its widespread use in drug design is not coincidental; it is considered a "privileged pharmacophore" due to its ability to confer a range of desirable properties upon a parent molecule.^{[4][5]} The presence of the ether oxygen reduces the basicity of the nitrogen atom, which can be crucial for modulating a compound's pKa and improving its pharmacokinetic profile.^{[1][6][7]}

The benefits of incorporating a morpholine ring include:

- **Enhanced Solubility:** The polar ether group often improves aqueous solubility, a critical factor for drug absorption and distribution.
- **Metabolic Stability:** The morpholine ring itself is generally robust to metabolic degradation, which can increase a drug's half-life.^[4]
- **Favorable Physicochemical Properties:** It provides a flexible yet conformationally defined scaffold that can optimally position other functional groups for interaction with biological targets.^{[6][7]}
- **Biological Activity:** The morpholine moiety is an integral component of numerous approved drugs, contributing to their binding affinity and overall efficacy.^{[5][8]}

The Phenylboronic Acid Group: A Versatile Chemical Tool

Phenylboronic acids are organoboron compounds that have become indispensable in organic synthesis. Their most prominent role is as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.^[9] This reaction is a workhorse in the pharmaceutical industry for building molecular complexity.

Beyond synthesis, the boronic acid functional group can act as a unique pharmacophore. It is a transition-state analogue inhibitor of serine proteases and can form reversible covalent bonds with diols, making it a valuable motif for designing enzyme inhibitors and biosensors.

The Synergy: Creating High-Value Building Blocks

The combination of these two scaffolds results in a bifunctional molecule with immense potential. Morpholine-containing phenylboronic acids serve as versatile building blocks in drug discovery campaigns.[10] The morpholine tail can be used to fine-tune solubility and metabolic properties, while the boronic acid head allows for facile diversification of the molecular core through Suzuki coupling or other reactions. This modularity enables the rapid generation of compound libraries for screening and lead optimization.

Historical Perspective and Key Discoveries

The emergence of morpholine-containing phenylboronic acids is not marked by a single discovery but rather by the parallel evolution of synthetic chemistry and medicinal chemistry.

- **Early Morpholine Drugs:** The first morpholine-containing drug to be widely used was Phenmetrazine (Preludin), an appetite suppressant introduced in 1955.[9] This and other early examples established the morpholine ring as a biocompatible and valuable scaffold.
- **The Rise of Boronic Acids:** The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent popularization in the 1990s revolutionized drug discovery. This created a significant demand for a wide variety of functionalized boronic acids as synthetic intermediates.
- **Convergence in Drug Discovery:** As medicinal chemists sought to improve the drug-like properties of their lead compounds, the practice of incorporating solubility-enhancing groups like morpholine became standard. The synthesis of building blocks that already contained these desirable fragments, such as 4-(Morpholine-4-carbonyl)phenylboronic acid, was a logical and efficient progression.[10] These pre-functionalized reagents allowed drug development teams to accelerate their synthesis programs, focusing on the core structure's interaction with the biological target while having confidence in the pharmacokinetic properties imparted by the morpholine group.

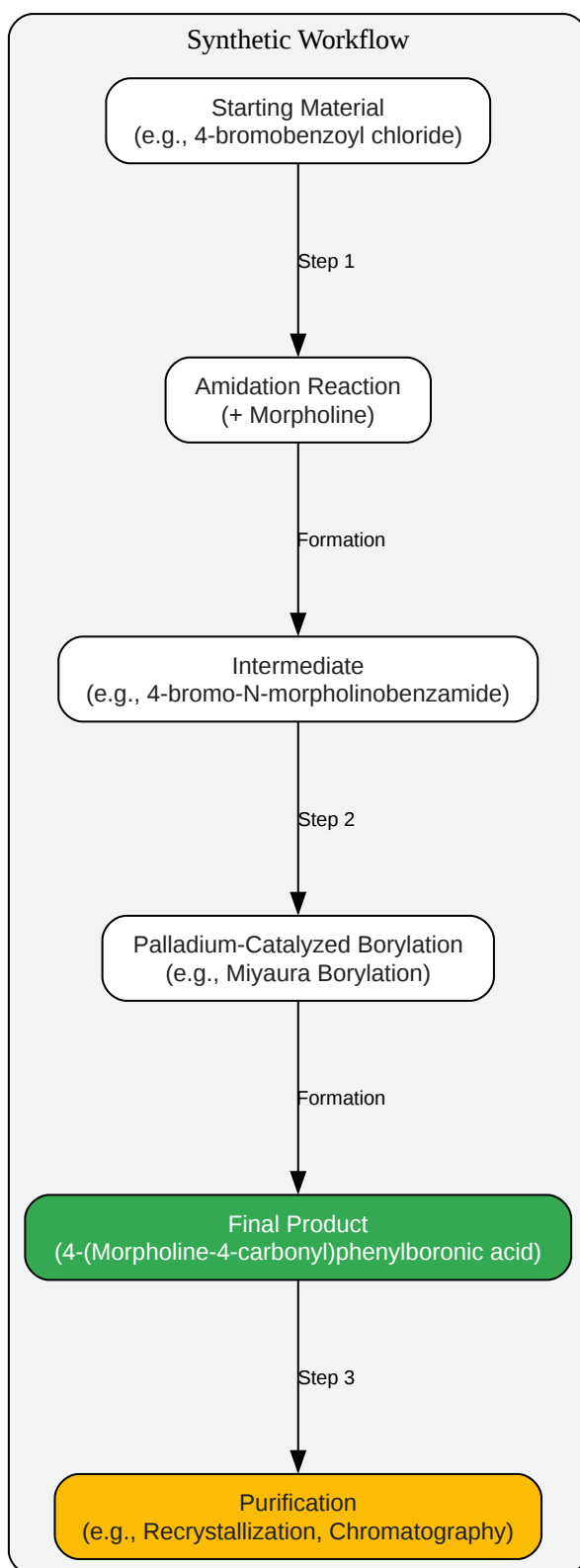
Synthesis and Chemical Properties

The synthesis of morpholine-containing phenylboronic acids is typically achieved through established, robust chemical methodologies. The specific route depends on the desired connectivity and substitution pattern.

General Synthetic Strategies

A common and straightforward approach involves the palladium-catalyzed borylation of a morpholine-substituted aryl halide. This method takes advantage of the wide availability of aryl halides and the high efficiency of modern borylation reactions. An alternative strategy is to perform a nucleophilic substitution or amidation reaction on a pre-existing phenylboronic acid derivative that bears a suitable leaving group or a carboxylic acid.

The following diagram illustrates a generalized workflow for the synthesis of these compounds.



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Caption: Generalized workflow for the synthesis of a morpholine-containing phenylboronic acid.

Detailed Experimental Protocol: Synthesis of 4-(Morpholine-4-carbonyl)phenylboronic acid

This protocol describes a representative synthesis, providing a self-validating system for researchers.

Objective: To synthesize 4-(Morpholine-4-carbonyl)phenylboronic acid from 4-carboxyphenylboronic acid and morpholine.

Materials:

- 4-Carboxyphenylboronic acid
- Morpholine
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide), anhydrous
- Ethyl acetate
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 eq).

- **Dissolution:** Dissolve the starting material in anhydrous DMF.
- **Reagent Addition:** To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
- **Amine Addition:** Add morpholine (1.2 eq) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to afford the pure 4-(Morpholine-4-carbonyl)phenylboronic acid.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

Morpholine-containing phenylboronic acids are primarily used as building blocks to access novel chemical matter. Their incorporation has proven beneficial across various therapeutic areas. The morpholine moiety is often employed to modulate pharmacokinetic properties or to interact with specific protein targets.^[4]

Case Studies and Structure-Activity Relationships (SAR)

The strategic placement of the morpholine group is critical and is guided by structure-activity relationship (SAR) studies.^{[4][11]} For example, in the development of kinase inhibitors, the morpholine ring is frequently used as a "water-solubilizing" group that projects out of the ATP-binding pocket into the solvent-exposed region. This can enhance potency and improve the

overall physicochemical profile of the inhibitor.^[4]^[12] In other cases, the morpholine oxygen can act as a hydrogen bond acceptor, anchoring the ligand into the target's active site.^[1]^[7]

Data Summary of Representative Compounds

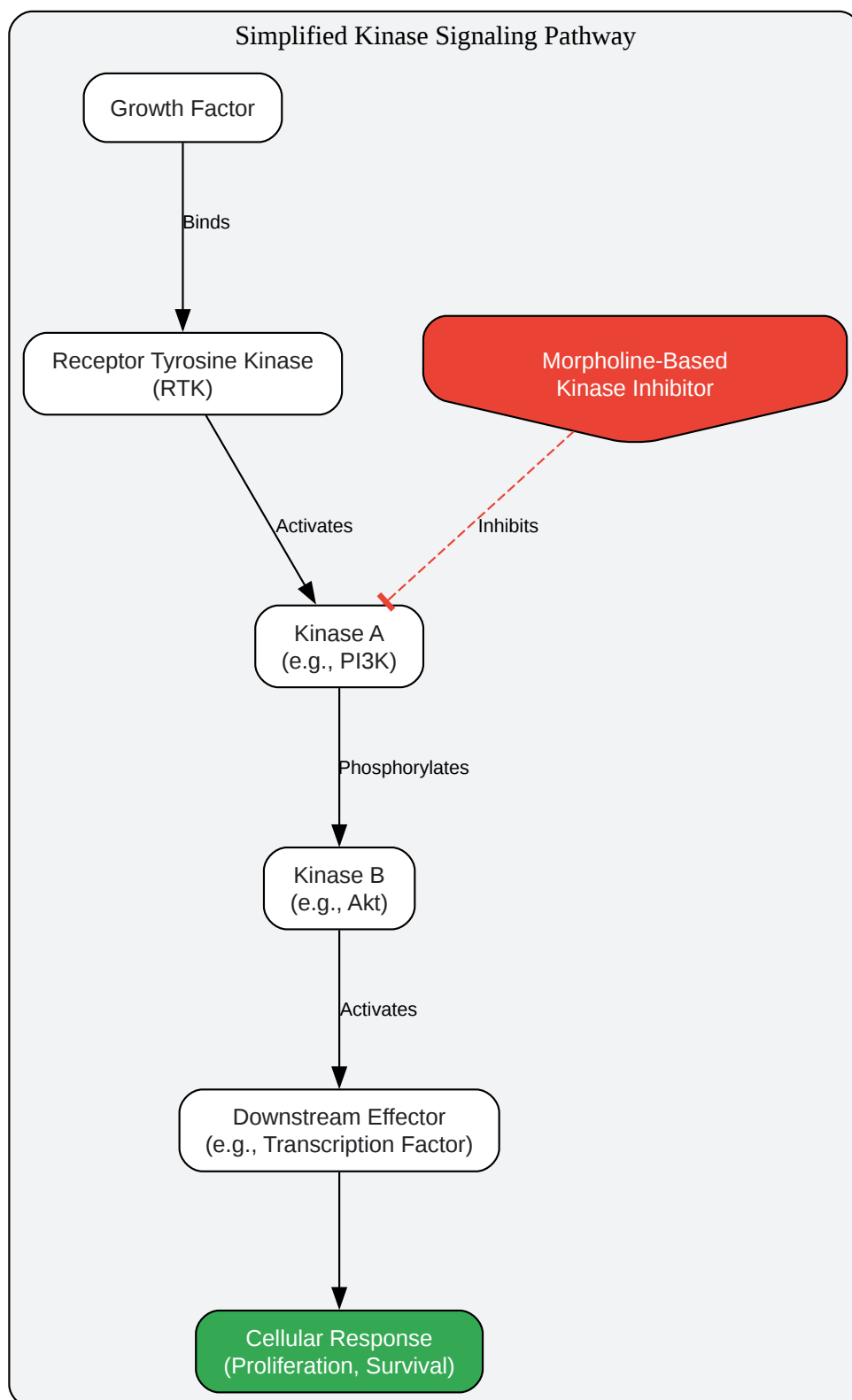
The following table summarizes key examples of therapeutic agents or research compounds where a morpholine-containing phenylboronic acid or a related scaffold plays a crucial role.

Compound Class	Therapeutic Target	Role of Morpholine-Phenylboronic Acid Scaffold	Developmental Stage
Diarylpyrimidines	HIV-1 Reverse Transcriptase	Used as a key building block via Suzuki coupling to introduce a solubilizing morpholine-phenyl group, improving the drug's pharmacokinetic profile. [13]	Preclinical Research
Pyrimidine Hybrids	Cholinesterase (AChE/BuChE)	The morpholine-phenylboronic acid is coupled to a pyrimidine core to generate potent inhibitors for Alzheimer's disease research. [9]	Preclinical Research
Kinase Inhibitors	Various (e.g., PI3K, CDK2)	Serves as a foundational scaffold where the morpholine improves solubility and the core can be elaborated to target the kinase active site. [7] [9]	Discovery/Preclinical
MAO Inhibitors	Monoamine Oxidase (MAO-A/B)	Used to synthesize derivatives for treating neurodegenerative disorders; the morpholine	Preclinical Research

contributes to the
binding
pharmacophore.[\[9\]](#)
[\[14\]](#)

Visualization of a Biological Pathway

Many morpholine-containing compounds target signaling pathways crucial in diseases like cancer. The diagram below illustrates a simplified kinase signaling cascade, a common target for inhibitors derived from these scaffolds.



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Caption: A morpholine-based inhibitor blocking a key kinase in a cellular signaling cascade.

Future Outlook and Perspectives

The demand for well-validated, drug-like building blocks in pharmaceutical research remains high. Morpholine-containing phenylboronic acids are poised to continue as essential tools for medicinal chemists.^[12] Future developments will likely focus on:

- **Novel Isomers and Linkers:** Expanding the chemical space by synthesizing new positional isomers and exploring different chemical linkers between the morpholine and phenylboronic acid moieties.
- **Chiral Derivatives:** The development of enantiomerically pure morpholine derivatives to probe chiral binding pockets in biological targets.^[15]
- **Expanded Applications:** Leveraging these building blocks to target new classes of enzymes and receptors, and their application in fields beyond pharmaceuticals, such as agrochemicals and materials science.^[12]

The continued innovation in synthetic methodologies will undoubtedly make these valuable compounds even more accessible, further cementing their role in the development of next-generation therapeutics.

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